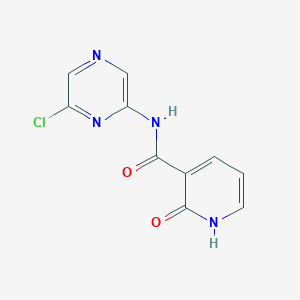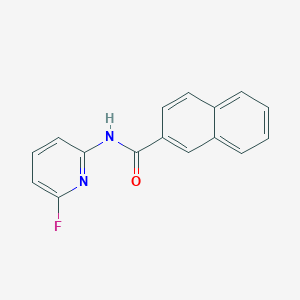![molecular formula C12H14BrNO4 B6632280 3-[(3-Bromo-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6632280.png)
3-[(3-Bromo-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Bromo-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid, also known as BML-284, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the transcriptional activity of β-catenin/TCF complex. This complex is a key mediator of the Wnt signaling pathway, which plays a critical role in embryonic development, tissue homeostasis, and cancer progression.
Mechanism of Action
3-[(3-Bromo-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid selectively inhibits the transcriptional activity of β-catenin/TCF complex by binding to the C-terminal domain of β-catenin, which is required for its interaction with TCF. This binding prevents the interaction between β-catenin and TCF, thereby inhibiting the transcriptional activity of the complex and downregulating the expression of Wnt target genes.
Biochemical and Physiological Effects:
3-[(3-Bromo-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid has been shown to inhibit the proliferation, migration, and invasion of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis in cancer cells by downregulating the expression of anti-apoptotic genes and upregulating the expression of pro-apoptotic genes. In addition, 3-[(3-Bromo-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor initiation and recurrence.
Advantages and Limitations for Lab Experiments
3-[(3-Bromo-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid is a highly selective inhibitor of the β-catenin/TCF complex, which makes it a valuable tool for studying the role of the Wnt signaling pathway in various biological processes. However, its use in lab experiments is limited by its low solubility in water and its instability in aqueous solutions. It also has a relatively short half-life, which may limit its effectiveness in in vivo experiments.
Future Directions
Future research on 3-[(3-Bromo-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid should focus on improving its solubility and stability in aqueous solutions, as well as its half-life in vivo. In addition, further studies are needed to determine the efficacy of 3-[(3-Bromo-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid in animal models of cancer and to identify potential drug targets for combination therapy with 3-[(3-Bromo-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid. Finally, the role of the Wnt signaling pathway in various biological processes, including stem cell differentiation, tissue regeneration, and immune response, should be further explored using 3-[(3-Bromo-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid as a tool.
Synthesis Methods
The synthesis of 3-[(3-Bromo-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid involves the reaction of 3-bromo-5-methylbenzoic acid with N,N-dimethylformamide dimethyl acetal in the presence of triethylamine to form the corresponding benzoyl isocyanate intermediate. This intermediate then reacts with 2-amino-2-hydroxymethyl-1,3-propanediol in the presence of triethylamine to yield the final product, 3-[(3-Bromo-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid.
Scientific Research Applications
3-[(3-Bromo-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid has been extensively used in scientific research to study the role of the Wnt signaling pathway in various biological processes, including embryonic development, tissue homeostasis, and cancer progression. It has been shown to selectively inhibit the transcriptional activity of β-catenin/TCF complex, which is a key mediator of the Wnt signaling pathway. This inhibition leads to the downregulation of Wnt target genes and the inhibition of cell proliferation, migration, and invasion in various cancer cell lines.
properties
IUPAC Name |
3-[(3-bromo-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4/c1-7-3-8(5-9(13)4-7)10(15)14-6-12(2,18)11(16)17/h3-5,18H,6H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMYLJYIDVRRGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)NCC(C)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Bromo-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-bromopyridin-3-yl)methyl]-2-methylsulfonylethanamine](/img/structure/B6632200.png)

![1-[4-Methyl-2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]ethanone](/img/structure/B6632225.png)

![4-[1-[(5-Iodopyrimidin-2-yl)amino]ethyl]benzonitrile](/img/structure/B6632235.png)



![2-[3-[(4-Chloro-2-methylphenyl)methylamino]phenoxy]acetamide](/img/structure/B6632287.png)
![2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide](/img/structure/B6632292.png)
![N-[(4-chloro-2-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine](/img/structure/B6632293.png)
![2-chloro-5-[[(2S)-oxolane-2-carbonyl]amino]benzoic acid](/img/structure/B6632302.png)

![2,2-Difluoro-3-[(1,3,5-trimethylpyrazol-4-yl)methylamino]propan-1-ol](/img/structure/B6632317.png)